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molecular formula C10H9IN2O B8497828 4-Hydroxymethyl 1-(4-iodophenyl)imidazole

4-Hydroxymethyl 1-(4-iodophenyl)imidazole

Cat. No. B8497828
M. Wt: 300.10 g/mol
InChI Key: HLMVLNPMMFYFBL-UHFFFAOYSA-N
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Patent
US07696352B2

Procedure details

A mixture of 1,4-diiodobenzene 9.1 (4.00 g, 12.1 mmol), 4-(hydroxymethyl)imidazole 9.2 (1.20 g, 12.2 mmol), 8-hydroxyquinoline (0.176 g, 1.21 mmol) and K2CO3 (1.69 g, 12.2 mmol) in DMSO (12 mL) was degassed before being charged with CuI (0.230 g, 1.21 mmol). The mixture in a sealed tube was heated at 130° C. overnight. Water and EtOAc were added. The mixture was filtered. The organic layer was separated, then applied to a silica gel column, which was eluted with 0-5% MeOH in CH2Cl2 to give (1-(4-iodophenyl)-1H-imidazol-4-yl)methanol 9.3 (0.810 g) and its isomer (1-(4-iodophenyl)-1H-imidazol-5-yl)methanol 9.4. MS 301.2 (M+H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.176 g
Type
reactant
Reaction Step One
Name
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.23 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][CH:3]=1.[OH:9][CH2:10][C:11]1[N:12]=[CH:13][NH:14][CH:15]=1.OC1C=CC=C2C=1N=CC=C2.C([O-])([O-])=O.[K+].[K+]>CS(C)=O.[Cu]I.CCOC(C)=O.O>[I:8][C:5]1[CH:6]=[CH:7][C:2]([N:14]2[CH:15]=[C:11]([CH2:10][OH:9])[N:12]=[CH:13]2)=[CH:3][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
IC1=CC=C(C=C1)I
Name
Quantity
1.2 g
Type
reactant
Smiles
OCC=1N=CNC1
Name
Quantity
0.176 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
1.69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
CuI
Quantity
0.23 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
was eluted with 0-5% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)N1C=NC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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